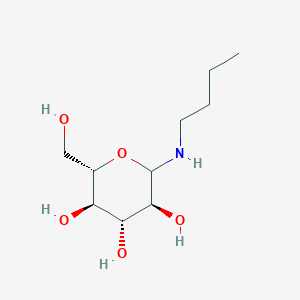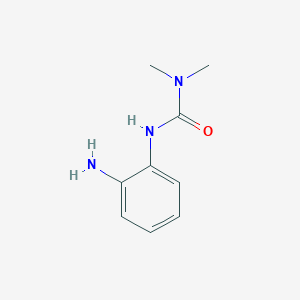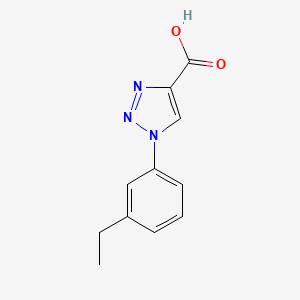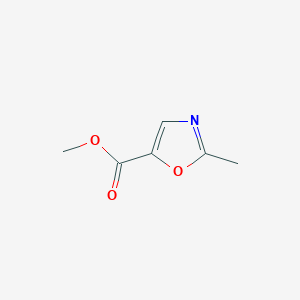
N-butyl-D-glucopyranosylamine
Übersicht
Beschreibung
N-butyl-D-glucopyranosylamine (BU-GPA) is a novel synthetic compound with a wide range of applications in scientific research. It is a small molecule composed of a sugar, an amine, and a butyl group. BU-GPA is an important tool for scientists to study biological processes in both in vitro and in vivo systems. It has been used as a synthetic inhibitor in biochemical experiments, as a drug target, and as a therapeutic agent.
Wirkmechanismus
N-butyl-D-glucopyranosylamine has been found to act as an inhibitor of several enzymes, including phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). The mechanism of action of N-butyl-D-glucopyranosylamine is not yet fully understood, but it is believed to involve the binding of the butyl group to the active sites of the enzymes, thus preventing their activity.
Biochemical and Physiological Effects
N-butyl-D-glucopyranosylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PI3K and PKC, which are involved in a variety of cellular processes. It has also been found to modulate the expression of certain genes, and to alter the activity of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-D-glucopyranosylamine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to work with in experiments. It is also relatively stable, with a long shelf-life, and it is not toxic. Furthermore, it is relatively inexpensive to synthesize. However, N-butyl-D-glucopyranosylamine is not suitable for use in all experiments, as it is not as potent as some other compounds, and it may not be able to effectively inhibit certain enzymes.
Zukünftige Richtungen
Future research on N-butyl-D-glucopyranosylamine should focus on further elucidating its mechanism of action and determining its effects on other enzymes and cellular processes. Additionally, further studies should be conducted to determine its potential applications in drug development and therapeutic agent design. Additionally, further studies should be conducted to explore the potential of N-butyl-D-glucopyranosylamine as a tool for studying the effects of enzyme inhibition on various biological processes. Finally, further research should be conducted to explore the potential of N-butyl-D-glucopyranosylamine as a tool for drug target identification and therapeutic agent development.
Wissenschaftliche Forschungsanwendungen
N-butyl-D-glucopyranosylamine has been used in a variety of scientific research applications, including enzyme inhibition, drug target identification, and therapeutic agent development. It has been used in biochemical research to study the effects of enzyme inhibition on various biological processes. It has also been used to identify drug targets and to develop therapeutic agents.
Eigenschaften
IUPAC Name |
(3S,4R,5R,6S)-2-(butylamino)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-2-3-4-11-10-9(15)8(14)7(13)6(5-12)16-10/h6-15H,2-5H2,1H3/t6-,7-,8+,9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYGEBDYDDFRP-YZUYTKQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-D-glucopyranosylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)



![1-(propan-2-yl)-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1486888.png)




